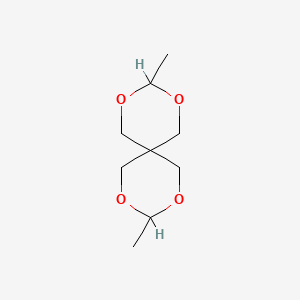
2,4,8,10-Tetraoxaspiro(5.5)undecane, 3,9-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a chemical compound with the molecular formula C9H16O4. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of pentaerythritol with acrolein. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate acetal, which then undergoes cyclization to form the spiro compound.
Industrial Production Methods
In industrial settings, the production of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxygen atoms in the spiro ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ether derivatives.
Aplicaciones Científicas De Investigación
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a stabilizing agent in biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized as a crosslinking agent in polymer chemistry, enhancing the mechanical properties of polymers.
Mecanismo De Acción
The mechanism of action of 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane involves its ability to form stable complexes with various substrates. The spiro structure allows for unique interactions with molecular targets, facilitating reactions that are otherwise challenging. The compound’s stability and reactivity make it a valuable tool in catalysis and material science.
Comparación Con Compuestos Similares
Similar Compounds
- 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Uniqueness
3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific spiro structure, which imparts exceptional stability and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Propiedades
Número CAS |
773-41-1 |
|---|---|
Fórmula molecular |
C9H16O4 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C9H16O4/c1-7-10-3-9(4-11-7)5-12-8(2)13-6-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
WPVDFWYVAPVLEK-UHFFFAOYSA-N |
SMILES canónico |
CC1OCC2(CO1)COC(OC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12004244.png)
![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)
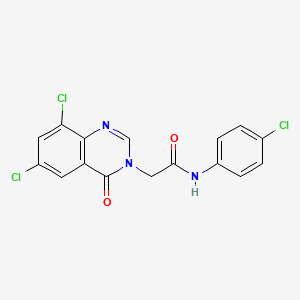
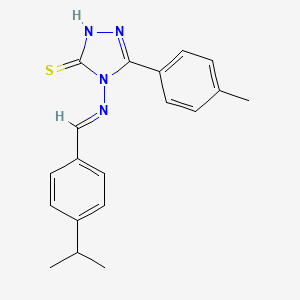


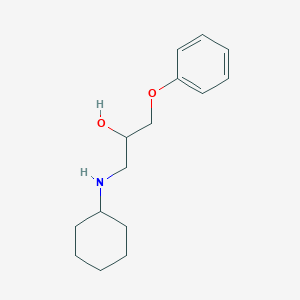
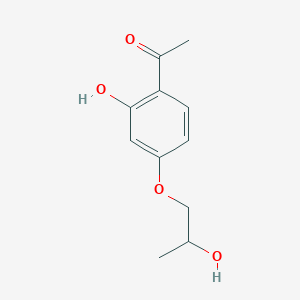
![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)

![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)
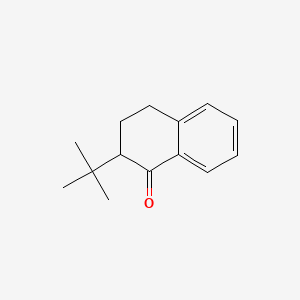
![7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)
